REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:10](=[O:26])[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18](=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:9])(C)(C)C.Cl>C(Cl)(Cl)Cl>[CH3:9][CH:8]1[C:10](=[O:26])[NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:7]1
|
Name
|
benzophenone
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)C(NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with a saturated solution of sodium bicarbonate (2×50 mL) and water (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in methanol-water (2:1, 500 mL)
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 8.5 by the addition of aqueous sodium hydroxide (1 N)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 h at rt
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure and water (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2 (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude solid 110 was purified by recrystallization from methanol/water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1N=C(C2=C(NC1=O)C=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |